[3-Chloro-4-(difluoromethyl)phenyl]methanol [3-Chloro-4-(difluoromethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 2470436-63-4
VCID: VC4773077
InChI: InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2
SMILES: C1=CC(=C(C=C1CO)Cl)C(F)F
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.59

[3-Chloro-4-(difluoromethyl)phenyl]methanol

CAS No.: 2470436-63-4

Cat. No.: VC4773077

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.59

* For research use only. Not for human or veterinary use.

[3-Chloro-4-(difluoromethyl)phenyl]methanol - 2470436-63-4

Specification

CAS No. 2470436-63-4
Molecular Formula C8H7ClF2O
Molecular Weight 192.59
IUPAC Name [3-chloro-4-(difluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2
Standard InChI Key VWEJBNQZKWAANO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)Cl)C(F)F

Introduction

[3-Chloro-4-(difluoromethyl)phenyl]methanol is a unique organic compound featuring a chloro group and a difluoromethyl group attached to a benzene ring. Its systematic IUPAC name reflects its structural composition, and it is recognized for its applications in medicinal chemistry and material science. The compound's molecular formula is not explicitly mentioned in the available sources, but it has a molecular weight of approximately 192.59 g/mol and a CAS number of 2503202-15-9.

Synthesis and Reaction Conditions

The synthesis of [3-Chloro-4-(difluoromethyl)phenyl]methanol typically involves several key steps that require optimized reaction conditions for yield and purity. These conditions include temperature control and the use of appropriate solvents to promote desired reactions without forming side products.

Applications and Mechanism of Action

This compound is involved in various chemical reactions due to its functional groups, which include a hydroxymethyl group capable of forming hydrogen bonds. In biological systems, it may interact with specific enzymes or receptors, influencing biological activity. Its applications span medicinal chemistry and material science, where its structural properties are advantageous.

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are used to confirm the structural integrity and purity of [3-Chloro-4-(difluoromethyl)phenyl]methanol. These methods provide crucial data for understanding the compound's chemical behavior and potential applications.

Comparison with Similar Compounds

Other compounds like [4-(difluoromethyl)phenyl]methanol share similar structural features but lack the chloro substituent. This difference affects their reactivity and potential applications. For instance, [4-(difluoromethyl)phenyl]methanol has a molecular formula of C8H8F2O and a CAS number of 444915-77-9 .

CompoundMolecular FormulaCAS Number
[3-Chloro-4-(difluoromethyl)phenyl]methanolNot specified2503202-15-9
[4-(difluoromethyl)phenyl]methanolC8H8F2O444915-77-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator